2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
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Overview
Description
2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is a complex organic compound that features an imidazole core substituted with iodophenyl and phenoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may yield hydrocarbon derivatives.
Scientific Research Applications
2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may bind to enzymes or receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-iodophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
- 2-(3-bromophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
- 2-(3-chlorophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole
Uniqueness
2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and interactions compared to its brominated or chlorinated analogs. The phenoxyphenyl groups also contribute to its distinct chemical and physical properties.
Properties
IUPAC Name |
2-(3-iodophenyl)-4,5-bis(4-phenoxyphenyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23IN2O2/c34-26-9-7-8-25(22-26)33-35-31(23-14-18-29(19-15-23)37-27-10-3-1-4-11-27)32(36-33)24-16-20-30(21-17-24)38-28-12-5-2-6-13-28/h1-22H,(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYHGRAGVIEAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(N=C(N3)C4=CC(=CC=C4)I)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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